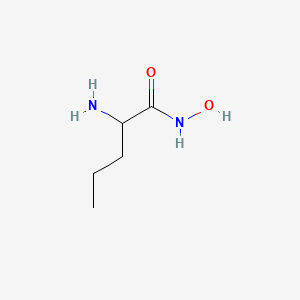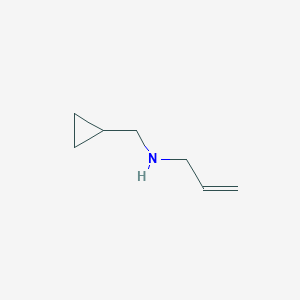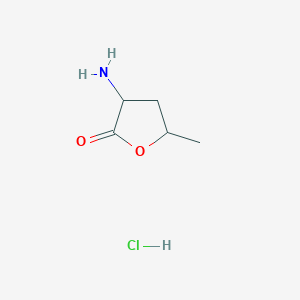
2-amino-N-hydroxypentanamide
Vue d'ensemble
Description
2-amino-N-hydroxypentanamide, also known as AHAP, is a small molecule that has recently gained attention in various fields of research and industry. It forms complexes with cobalt (II), nickel (II), copper (II), and hydrogen ions in aqueous solutions .
Synthesis Analysis
The formation constants of the complexes formed between H+, Co2+, Ni2+, and Cu2+ and this compound have been measured at 25 °C and I = 0.5 mol dm –3 (KCl) using potentiometric techniques . Their acid–base and metal–ligand reaction stoichiometries have been determined .Molecular Structure Analysis
The molecular formula of this compound is C5H12N2O2. The ligands are bound to the metals through coordination of the aminohydroxamate moiety, via the N atom of the amino group, and by the deprotonated NHO – group .Chemical Reactions Analysis
All metals form the mononuclear ([ML]+ and [ML2]) and hydroxo complexes with both ligands, whereas with copper (II) polynuclear species are also present . The square-planar complexes are probably held together by quite strong intermolecular hydrogen bonds involving the uncoordinated ketonic oxygen atom .Applications De Recherche Scientifique
Taste-Active and Taste-Enhancing Compounds in Food Processing
2-Amino-N-hydroxypentanamide and related compounds are investigated for their potential as taste-active and taste-enhancing compounds formed during food processing. Studies have focused on the aminolysis of odor-active lactones under kitchen-like conditions, exploring their intrinsic taste qualities and their umami taste-enhancing activity in food products like blue cheeses. The activation of T1R1/T1R3 taste receptors by these compounds has been examined, providing insights into their potential applications in the food industry (Suess et al., 2013).
Neurochemical Characterization in Spider Venom
The isolation of a neuroprotective compound from spider venom, closely related to this compound, has demonstrated potential applications in neuroscience. This compound inhibits synaptosomal GABA uptake, showing selectivity for GABA and glycine transporters, and presents potential as a new neuropharmacological tool. Its ability to cross the blood-retina barrier and protect retinal layers under ischemic conditions highlights its significance in neurochemical research and therapy (Beleboni et al., 2006).
Inhibition of Tumor Necrosis Factor α-Converting Enzyme
This compound derivatives have been studied for their role as inhibitors of tumor necrosis factor (TNF)-α-converting enzyme (TACE). Such compounds have significant implications in the treatment of inflammatory diseases, as demonstrated by their efficacy in inhibiting TNF-α production in blood from various species, including humans. This research provides a foundation for developing new treatments for conditions like rheumatoid arthritis through the control of excessive TNF-α production (Qian et al., 2007).
Antiviral Research
The potential antiviral activity of this compound derivatives has been explored in various studies. For instance, research on Zika virus serine protease inhibition has utilized similar compounds to demonstrate their efficacy in inhibiting viral enzymes. These studies contribute to the understanding of novel approaches in antiviral drug development, particularly in the context of emerging infectious diseases (Singh et al., 2017).
Applications in Plasma Medicine
The interaction of atmospheric-pressure air microplasmas with amino acids, including derivatives similar to this compound, has been investigated in plasma medicine. This research is crucial in understanding the mechanisms of bacterial inactivation at the molecular level, with implications for the development of plasma-based therapies and technologies for bacterial control and degradation of organic molecules in water (Zhou et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-amino-N-hydroxypentanamide are Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that has been implicated in the development of chronic myeloid leukemia, while HDAC plays a crucial role in the regulation of gene expression .
Mode of Action
this compound interacts with its targets by inhibiting their activity . The compound binds to the active sites of Bcr-Abl and HDAC, preventing them from performing their normal functions . This results in a disruption of the cellular processes that these proteins are involved in .
Result of Action
The inhibition of Bcr-Abl and HDAC by this compound leads to antiproliferative activities against certain cancer cell lines . For example, it has shown potent activity against the human leukemia cell line K562 and the prostate cancer cell line DU145 .
Propriétés
IUPAC Name |
2-amino-N-hydroxypentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQDCRINEFTEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309489 | |
| Record name | 2-Amino-N-hydroxypentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36207-49-5 | |
| Record name | 2-Amino-N-hydroxypentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36207-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-hydroxypentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl ((1S)-2-((1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate](/img/structure/B3262794.png)



![6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3262815.png)
![(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3262820.png)


![Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene](/img/structure/B3262858.png)